N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline
CAS No.: 89070-55-3
Cat. No.: VC15904200
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89070-55-3 |
|---|---|
| Molecular Formula | C18H16N2O |
| Molecular Weight | 276.3 g/mol |
| IUPAC Name | 1-(6-methoxyquinolin-2-yl)-N-(4-methylphenyl)methanimine |
| Standard InChI | InChI=1S/C18H16N2O/c1-13-3-6-15(7-4-13)19-12-16-8-5-14-11-17(21-2)9-10-18(14)20-16/h3-12H,1-2H3 |
| Standard InChI Key | HBBMVOYLQUNHNR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N=CC2=NC3=C(C=C2)C=C(C=C3)OC |
Introduction
N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline is a compound classified as a Schiff base, formed through the condensation reaction of an amine and an aldehyde or ketone. This compound features a quinoline moiety linked to an aniline structure via a methylene bridge. The presence of the methoxy group at the 6-position of the quinoline ring enhances its chemical properties and potential biological interactions, making it a subject of interest in medicinal chemistry.
Biological Activities and Potential Applications
Quinoline derivatives, including N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline, are known for their diverse biological activities. These compounds have been explored for their potential in various therapeutic areas, including antimicrobial and anticancer applications. The quinoline moiety is particularly noted for its ability to interact with biological targets, which can lead to significant pharmacological effects.
| Biological Activity | Description | Relevance to N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline |
|---|---|---|
| Antimicrobial Activity | Quinoline derivatives often exhibit strong antimicrobial properties | The methoxy group may enhance interactions with microbial targets |
| Anticancer Activity | Quinoline-based compounds have shown promise in cancer treatment | The aniline linkage could influence anticancer efficacy |
Future Research Directions
Further research on N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline should focus on its detailed synthesis, biological activity profiling, and structure-activity relationship studies. Understanding how the methoxy group and the aniline linkage influence its pharmacological properties will be crucial for optimizing its therapeutic potential.
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